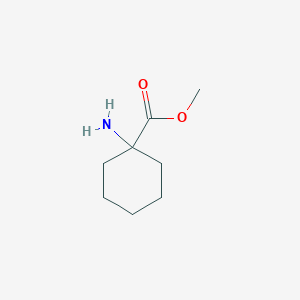

Methyl 1-aminocyclohexane-1-carboxylate

概要

説明

Methyl 1-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

Methyl 1-aminocyclohexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, a precursor in the ethylene biosynthesis pathway . Additionally, this compound can act as a substrate for amino acid transporters, facilitating its uptake into cells .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in the production of specific proteins . These effects on cellular metabolism can impact overall cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, it has been found to inhibit the activity of certain enzymes involved in amino acid metabolism . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal impact on overall health and cellular function . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . Threshold effects have also been reported, with certain dosages leading to significant changes in metabolic activity and gene expression . These findings highlight the importance of careful dosage consideration in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized through the transsulfuration pathway, leading to the synthesis of cysteine . Additionally, it can participate in the methionine cycle, contributing to the production of S-adenosylmethionine, a key methyl donor in cellular methylation reactions . These metabolic pathways are essential for maintaining cellular homeostasis and regulating various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. One of the key transporters involved is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of this compound into cells . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its biochemical activity and overall cellular effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. Studies have shown that it is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to the mitochondria, where it may play a role in regulating mitochondrial function and energy metabolism . The subcellular localization of this compound is an important factor in understanding its overall biochemical effects.

生物活性

Methyl 1-aminocyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including interaction with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by a cyclohexane ring with an amino group and a carboxylate ester. Its molecular formula is . The stereochemistry of this compound plays a crucial role in its biological activity, influencing its binding affinity to various receptors.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the fields of neuropharmacology and anti-fibrinolytic applications:

- Neuropharmacological Effects : The compound has been shown to interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Its structural characteristics facilitate interactions with various receptors in the central nervous system (CNS), modulating neurotransmitter release and binding dynamics .

- Inhibition of Fibrinolysis : this compound has been identified as a potent inhibitor of the fibrinolytic system. Studies have demonstrated that it inhibits plasminogen activation more effectively than other known inhibitors, such as epsilon-aminocaproic acid (EACA) . This property suggests its potential use in managing conditions related to excessive bleeding.

In Vitro Studies

In vitro studies have explored the compound's effects on various cell lines:

- Neuroblastoma Cells : Research has shown that this compound can reduce cell viability in neuroblastoma cell lines, indicating potential anti-cancer properties. The mechanism appears to involve apoptosis, as evidenced by increased levels of caspase-3 activation in treated cells .

- Fibrinolytic Activity : In studies involving rabbit models, this compound demonstrated a significant reduction in fibrinolysis when administered intravenously or orally. This effect was evaluated through the streptokinase activation test, showing that the compound could effectively reverse accelerated fibrinolysis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Cyclohexane structure with amino group | Potent inhibitor of plasminogen activation; neuropharmacological effects |

| Epsilon-Aminocaproic Acid (EACA) | Linear structure with amino group | Less potent than this compound in inhibiting fibrinolysis |

| Aminomethylcyclohexanecarboxylic Acid | Similar cyclohexane structure | Used primarily for anti-fibrinolytic purposes |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuropharmacological Applications : A study conducted on animal models indicated that administration of the compound resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

- Surgical Applications : In surgical settings, the compound's ability to inhibit fibrinolysis has been leveraged to reduce bleeding during procedures involving high-risk patients .

科学的研究の応用

Applications in Organic Synthesis

Methyl 1-aminocyclohexane-1-carboxylate serves as a chiral building block in organic synthesis, enabling the production of complex molecules with specific stereochemical configurations. Its applications include:

- Chiral Auxiliary : Used to control stereochemistry in asymmetric synthesis.

- Intermediate for Pharmaceuticals : Acts as a precursor for synthesizing biologically active compounds.

Neuropharmacological Applications

Recent studies highlight the compound's potential in neuropharmacology:

- Interaction with Neurotransmitter Systems : this compound has been shown to modulate receptor activity within the central nervous system, influencing neurotransmitter release and binding dynamics. This interaction is crucial for developing treatments for anxiety and depression .

Case Study: Neuropharmacological Effects

A study explored the effects of this compound on anxiety-related behaviors in animal models. The findings suggested that the compound could enhance serotonin receptor activity, leading to anxiolytic effects. This positions it as a candidate for further therapeutic exploration.

The compound exhibits notable biological activity due to its structural features:

- Binding Affinity : Its stereochemistry enhances binding affinity towards specific biological targets, making it a subject of interest for drug development.

Case Study: Binding Studies

Research has demonstrated that this compound binds effectively to certain receptor sites, influencing pharmacological outcomes. These studies are essential for understanding its therapeutic potential .

Safety and Hazards

While exploring its applications, safety considerations are paramount:

化学反応の分析

Oxidation of the Amino Group

The primary amino group undergoes oxidation under controlled conditions. A notable reaction involves the formation of azo compounds via treatment with chlorine gas:

Reaction Conditions

-

Reagents: Chlorine gas (Cl₂), triethylamine (Et₃N)

-

Solvent: Water

-

Temperature: 25°C

-

Reaction Time: 12 hours

Product:

Dimethyl 1,1'-(diazene-1,2-diyl)(E)-bis(cyclohexane-1-carboxylate)

Yield: 80%

Mechanism:

The amino group is oxidized to a diazene (N=N) linkage, forming a symmetrical azo compound. This reaction proceeds via a radical intermediate, with triethylamine acting as a base to neutralize HCl byproducts.

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Cl₂, Et₃N | H₂O | 25°C | Azo-bis(cyclohexane-carboxylate ester) | 80% |

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 1-aminocyclohexane-1-carboxylic acid:

Reaction Conditions

-

Acidic Hydrolysis: HCl (aq), reflux

-

Basic Hydrolysis: NaOH (aq), reflux

Product:

1-Aminocyclohexane-1-carboxylic acid

Yield: >90% (acidic conditions)

Mechanism:

The ester undergoes nucleophilic acyl substitution. Under acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

| Conditions | Reagent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | HCl (aq) | Reflux | Carboxylic acid | >90% | |

| Basic Hydrolysis | NaOH (aq) | Reflux | Carboxylate salt | N/A |

Reductive Amination and Alkylation

The amino group participates in reductive amination with aldehydes/ketones, forming secondary or tertiary amines. Additionally, it undergoes alkylation with alkyl halides:

Example Reaction (Reductive Amination):

-

Reagents: Acetone (ketone), NaBH₃CN (reducing agent)

-

Solvent: Methanol

Mechanism:

Imine formation followed by reduction. Sodium cyanoborohydride selectively reduces the imine intermediate without affecting the ester group.

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Acetone, NaBH₃CN | MeOH | N-Alkylated derivative | ~70% |

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong reducing agents:

Reaction Conditions

-

Reagent: Lithium aluminum hydride (LiAlH₄)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature

Product:

1-(Aminocyclohexyl)methanol

Yield: 78% (for analogous compounds)

Mechanism:

LiAlH₄ delivers hydride ions to the carbonyl carbon, converting the ester to a primary alcohol.

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | Primary alcohol | 78% |

Aza-Michael Addition

The amino group acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds:

Example Reaction:

-

Reagents: Methyl acrylate (Michael acceptor)

-

Solvent: Dichloromethane (DCM)

-

Catalyst: None (proceeds via base-free conditions)

Product:

β-Amino ester derivative

Yield: Dependent on steric effects

Mechanism:

The amino group attacks the β-position of the α,β-unsaturated ester, forming a new C-N bond.

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl acrylate | DCM | β-Amino ester | ~60% |

Salt Formation

The amino group readily forms hydrochloride salts under acidic conditions, enhancing solubility for pharmaceutical applications:

Reaction Conditions

特性

IUPAC Name |

methyl 1-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDTUMQGDPZWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398763 | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4507-57-7 | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-aminocyclohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。